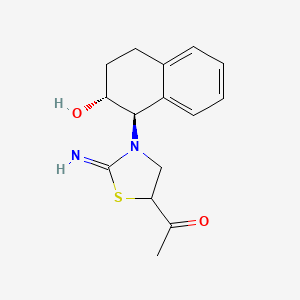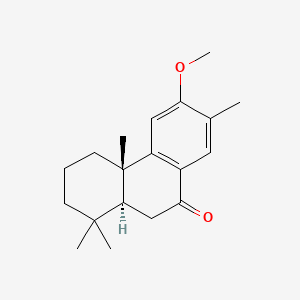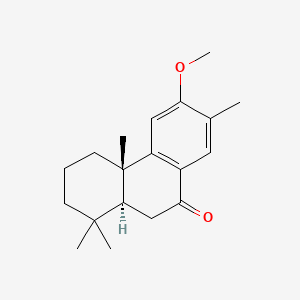
O-Methylnimbiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of O-Methylnimbiol involves several steps, typically starting with the preparation of organometallic species. Organolithium and organomagnesium species are commonly used in the synthesis of such compounds due to their high reactivity . The general methods of preparation include reactions with metal and transmetallation, metathesis, and hydrometallation . Industrial production methods often involve the use of flow microreactors to control the highly reactive species and ensure efficient production .
Analyse Chemischer Reaktionen
O-Methylnimbiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithium and organomagnesium species, which are highly reactive towards various electrophiles such as carbonyl compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
O-Methylnimbiol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. . In industry, it is used in the production of various chemicals and materials due to its unique properties.
Wirkmechanismus
The mechanism of action of O-Methylnimbiol involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
O-Methylnimbiol can be compared with other similar compounds based on its structure and properties. Similar compounds include other organometallic species and polyketide natural products . What sets this compound apart is its unique combination of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
3772-54-1 |
|---|---|
Molekularformel |
C19H26O2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(4aS,10aS)-6-methoxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C19H26O2/c1-12-9-13-14(10-16(12)21-5)19(4)8-6-7-18(2,3)17(19)11-15(13)20/h9-10,17H,6-8,11H2,1-5H3/t17-,19+/m0/s1 |
InChI-Schlüssel |
LLSHPJSGKGCJSJ-PKOBYXMFSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1OC)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1OC)C3(CCCC(C3CC2=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


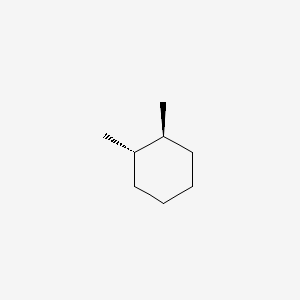
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
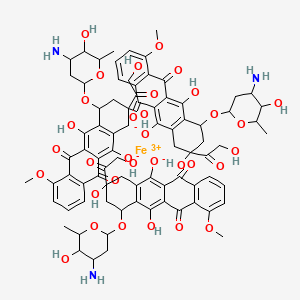
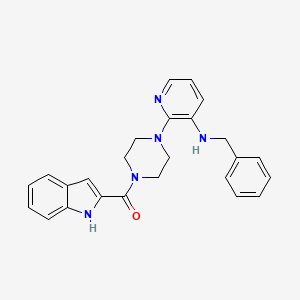
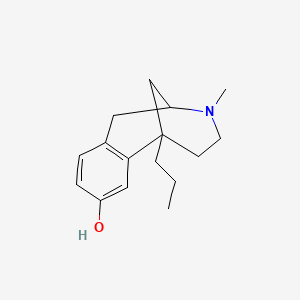
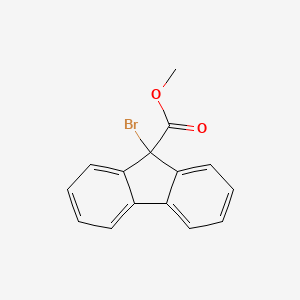
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)




